4-(Trifluoromethyl)thiazole-2-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a thiazole derivative known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity. It is widely used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-(Trifluoromethyl)thiazole-2-carboxylic acid
Result of Action
The molecular and cellular effects of this compound are currently unknown due to the lack of specific target and pathway information
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride under controlled conditions. The reaction mixture is stirred at a specific temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate and water, followed by drying and concentration to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .
Scientific Research Applications
4-(Trifluoromethyl)thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides
Comparison with Similar Compounds
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Comparison: Compared to other similar compounds, 4-(Trifluoromethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group and carboxylic acid on the thiazole ring influences its interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAFLBUSAICKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595473 |
Source
|
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-55-4 |
Source
|
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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